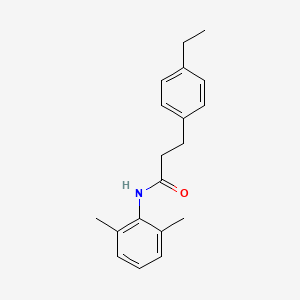![molecular formula C14H22ClNO2 B4659339 N-[4-(allyloxy)-3-methoxybenzyl]propan-2-amine hydrochloride](/img/structure/B4659339.png)
N-[4-(allyloxy)-3-methoxybenzyl]propan-2-amine hydrochloride
描述
N-[4-(allyloxy)-3-methoxybenzyl]propan-2-amine hydrochloride, also known as AM-694, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. It was first synthesized in the early 2000s and has since been studied extensively for its effects on the endocannabinoid system.
作用机制
N-[4-(allyloxy)-3-methoxybenzyl]propan-2-amine hydrochloride acts on the endocannabinoid system, specifically targeting the CB1 and CB2 receptors. It is a partial agonist of these receptors, meaning that it activates them to a lesser extent than full agonists such as THC. This partial activation leads to a more subtle effect on the endocannabinoid system, potentially offering a more targeted therapeutic approach.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the modulation of pain, inflammation, and neuroprotection. It has also been shown to have effects on appetite and metabolism, potentially offering a new avenue for the treatment of obesity and related diseases.
实验室实验的优点和局限性
One advantage of using N-[4-(allyloxy)-3-methoxybenzyl]propan-2-amine hydrochloride in lab experiments is its relative selectivity for the CB1 and CB2 receptors, compared to other synthetic cannabinoids which may also interact with other receptors. However, one limitation is that its effects may be less potent than other full agonists, potentially requiring higher doses to achieve the desired effect.
未来方向
There are many potential future directions for the study of N-[4-(allyloxy)-3-methoxybenzyl]propan-2-amine hydrochloride, including further investigation of its therapeutic potential in pain management, neuroprotection, and cancer treatment. Additionally, more research is needed to fully understand its effects on appetite and metabolism, and how these effects may be harnessed for therapeutic purposes. Finally, more studies are needed to fully elucidate the mechanism of action of this compound, and how it interacts with the endocannabinoid system to produce its effects.
科学研究应用
N-[4-(allyloxy)-3-methoxybenzyl]propan-2-amine hydrochloride has been studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and cancer treatment. It has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects in models of arthritis. In addition, it has been found to have neuroprotective properties, potentially offering a new avenue for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, this compound has been investigated for its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells.
属性
IUPAC Name |
N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-5-8-17-13-7-6-12(9-14(13)16-4)10-15-11(2)3;/h5-7,9,11,15H,1,8,10H2,2-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQISGALZJGOMNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)OCC=C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-chlorophenyl)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4659256.png)
![4-chloro-N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4659266.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B4659278.png)

![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B4659285.png)
![4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4659290.png)
![N-[4-({[(3,5-dimethylbenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B4659293.png)

![N-(2,4-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4659304.png)
![4-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4659308.png)
![N-(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-isopropylbenzenesulfonamide](/img/structure/B4659315.png)

![N-(2,4-dimethylphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4659327.png)
![N-(4-butylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B4659346.png)